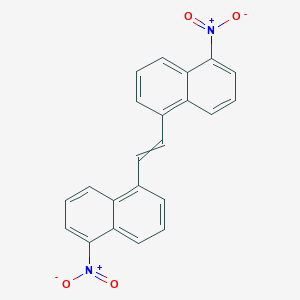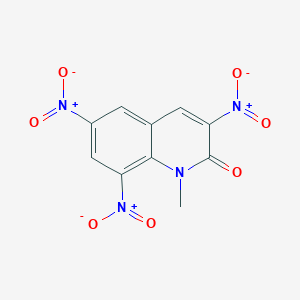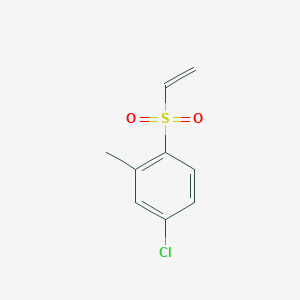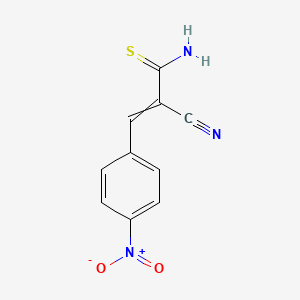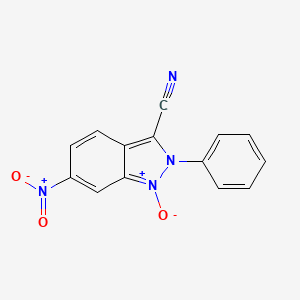
Methyl 3-(acetyloxy)-2-hydroxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(acetyloxy)-2-hydroxypiperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, an acetyloxy group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(acetyloxy)-2-hydroxypiperidine-1-carboxylate typically involves the esterification of a piperidine derivative. One common method is the reaction of 3-hydroxy-2-piperidinecarboxylic acid with acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve heating the mixture to promote esterification and acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(acetyloxy)-2-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
Applications De Recherche Scientifique
Methyl 3-(acetyloxy)-2-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(acetyloxy)-2-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The acetyloxy group can act as a protecting group for the hydroxyl functionality, allowing selective reactions to occur at other sites on the molecule. The piperidine ring can interact with biological receptors, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-hydroxy-2-piperidinecarboxylate: Lacks the acetyloxy group, making it less reactive in certain substitution reactions.
Methyl 3-(methoxy)-2-hydroxypiperidine-1-carboxylate: Contains a methoxy group instead of an acetyloxy group, which can affect its reactivity and biological activity.
Uniqueness
Methyl 3-(acetyloxy)-2-hydroxypiperidine-1-carboxylate is unique due to the presence of both acetyloxy and hydroxyl groups, which provide versatility in chemical reactions and potential biological interactions. This dual functionality makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
92599-78-5 |
|---|---|
Formule moléculaire |
C9H15NO5 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
methyl 3-acetyloxy-2-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C9H15NO5/c1-6(11)15-7-4-3-5-10(8(7)12)9(13)14-2/h7-8,12H,3-5H2,1-2H3 |
Clé InChI |
FZWSUUBXUMFOKP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CCCN(C1O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



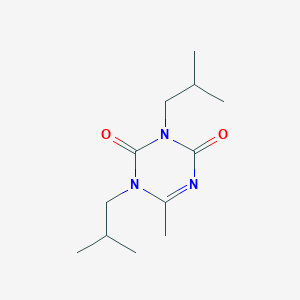

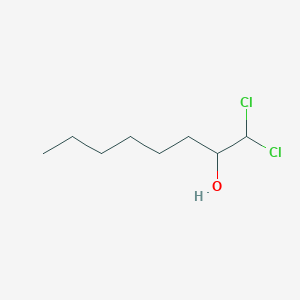

![(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14346946.png)

